molecular formula C12H10F3N3OS2 B2815684 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391864-04-3

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2815684
CAS No.: 391864-04-3
M. Wt: 333.35
InChI Key: ZLUPTEKKEXEXFO-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a 2-(trifluoromethyl)benzamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in oncology . Its molecular formula is C₁₃H₁₁F₃N₃O S₂, with a molecular weight of 337.37 g/mol (calculated based on analogous structures in ).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS2/c1-2-20-11-18-17-10(21-11)16-9(19)7-5-3-4-6-8(7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPTEKKEXEXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of ethylthiosemicarbazide with a suitable carboxylic acid derivative can yield the desired thiadiazole ring.

  • Introduction of the Ethylsulfanyl Group: : The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.

  • Attachment of the Benzamide Moiety: : The final step involves the coupling of the thiadiazole derivative with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Agriculture: Thiadiazole derivatives are known for their fungicidal and herbicidal properties, making this compound a potential candidate for crop protection.

    Materials Science: The unique structural features of this compound can be exploited in the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Nitro groups (e.g., in and ) enhance electron-withdrawing effects, which may stabilize interactions with enzyme active sites, as seen in antifungal and kinase-inhibiting analogs .

Sulfur-Containing Moieties

  • The ethylsulfanyl group at position 5 is a common feature in several analogs (Table 1). This group contributes to sulfur-mediated interactions, such as hydrogen bonding or π-sulfur interactions, which are critical for binding to kinases like Abl .

Anticancer vs. Antifungal Activity

  • Compounds with trifluoromethyl or nitro substituents (e.g., ) are linked to anticancer activity, whereas methoxyphenyl derivatives () show antifungal effects. This highlights the role of substituent positioning in determining biological targets .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methyl or methoxy analogs, favoring blood-brain barrier penetration .
  • Molecular Weight : The target compound (337.37 g/mol) falls within the acceptable range for drug-likeness (<500 g/mol), unlike bulkier analogs like the compound in (440.41 g/mol), which may face bioavailability challenges .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C14H17F3N4S2
  • Molecular Weight : 355.43 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structure.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC14H17F3N4S2
Molecular Weight355.43 g/mol
Physical StateSolid (assumed)

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. The mechanism often involves inhibition of bacterial enzymes, which is critical for their survival.

  • Case Study : A study evaluated the antimicrobial efficacy of thiadiazole derivatives against Mycobacterium tuberculosis H37Rv, revealing minimum inhibitory concentrations (MICs) that suggest moderate activity compared to established antibiotics .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer properties. Various studies have reported that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

  • Research Findings : A review highlighted the structure-activity relationship (SAR) of benzimidazole-based derivatives, indicating that modifications to the thiadiazole ring can enhance anticancer activity .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is relevant for treating conditions like Alzheimer's disease.

  • Inhibition Studies : The inhibition of AChE was measured using Ellman’s method, revealing IC50 values that indicate a promising profile compared to known inhibitors like rivastigmine .

Table 2: Biological Activity Overview

Activity TypeTarget Organism/EnzymeResult
AntimicrobialMycobacterium tuberculosisMIC values ranging from 62.5 µM to 250 µM
AnticancerVarious cancer cell linesInduced apoptosis; inhibited proliferation
Enzyme InhibitionAcetylcholinesteraseIC50 values between 27.04 µM and 106.75 µM

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets. For instance:

  • Antimicrobial Mechanism : It may inhibit key enzymes involved in bacterial metabolism.
  • Anticancer Mechanism : The compound might induce oxidative stress leading to apoptosis in cancer cells.
  • Enzyme Inhibition Mechanism : Non-covalent interactions with the active site of AChE and BuChE are suggested based on molecular docking studies.

Q & A

Q. What are the optimized synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives with POCl₃ or other dehydrating agents under reflux (90–100°C).
  • Step 2 : Coupling of the thiadiazole intermediate with 2-(trifluoromethyl)benzoyl chloride using coupling agents like EDCl/HOBt in DMF at 0–5°C.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water mixtures. Key parameters include solvent polarity (DMF, THF), reaction time (12–24 hours), and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., trifluoromethyl resonance at ~110–120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 363.36).
  • X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding patterns in crystal lattices.
  • HPLC : To assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What primary pharmacological activities have been reported for this compound?

In vitro studies highlight:

  • Antimicrobial Activity : Inhibition of Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans via disruption of membrane integrity.
  • Anticancer Effects : Induction of apoptosis in MCF-7 breast cancer cells (IC₅₀: 12 µM) through caspase-3 activation and mitochondrial depolarization.
  • Enzyme Inhibition : Suppression of carbonic anhydrase IX (CA-IX) with Ki values < 50 nM, relevant to tumor hypoxia pathways .

Advanced Research Questions

Q. What molecular mechanisms underlie its biological activity?

Mechanistic studies suggest:

  • Enzyme Inhibition : Competitive binding to CA-IX active sites via sulfonamide coordination to zinc ions.
  • Apoptosis Induction : Downregulation of CDK1/cyclin A2 and upregulation of Bax/Bak proteins, confirmed via Western blot and flow cytometry.
  • Receptor Modulation : Allosteric inhibition of EGFR tyrosine kinase (IC₅₀: 0.8 µM) in kinase assays .

Q. How do structural modifications influence its potency and selectivity?

Structure-activity relationship (SAR) insights:

  • Ethylsulfanyl Group : Replacing ethyl with methyl reduces lipophilicity (logP decreases by 0.5), lowering membrane permeability.
  • Trifluoromethyl Substitution : Enhances binding to hydrophobic enzyme pockets (e.g., 10-fold higher affinity vs. non-fluorinated analogs).
  • Thiadiazole Ring : Bioisosteric replacement with oxadiazole reduces antibacterial activity but improves metabolic stability .

Q. How can researchers resolve contradictions in reported biological data?

Discrepancies may arise from:

  • Impurity Artifacts : Use preparative HPLC to isolate >99% pure batches.
  • Structural Variants : Confirm regiochemistry via 2D NMR (NOESY, HMBC) to rule out positional isomers.
  • Assay Conditions : Standardize protocols (e.g., pH, serum content) in cytotoxicity assays to improve reproducibility .

Q. What computational strategies aid in target identification?

Advanced methods include:

  • Molecular Docking : AutoDock Vina simulations to predict binding modes with CA-IX (PDB: 3IAI) or EGFR (PDB: 1M17).
  • Molecular Dynamics (MD) : 100-ns simulations in explicit solvent to assess complex stability (RMSD < 2 Å).
  • QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What strategies improve its pharmacokinetic profile?

Optimization approaches:

  • Prodrug Design : Synthesize phosphate esters to enhance aqueous solubility (e.g., 5-fold increase at pH 7.4).
  • Formulation : Nanoemulsions with Tween-80 or cyclodextrin inclusion complexes to boost oral bioavailability.
  • Metabolic Stability : Introduce deuterium at labile C-H bonds to reduce CYP450-mediated degradation .

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